molecular formula C13H17ClN2O2 B3842556 4-chloro-N'-hexanoylbenzohydrazide

4-chloro-N'-hexanoylbenzohydrazide

Cat. No.: B3842556
M. Wt: 268.74 g/mol
InChI Key: YKXLKKASGOXAEF-UHFFFAOYSA-N
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Description

4-chloro-N’-hexanoylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzene ring substituted with a chlorine atom and a hexanoyl group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-hexanoylbenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 4-chloro-N’-hexanoylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hexanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted benzohydrazides with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-N’-hexanoylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-hexanoylbenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzohydrazide
  • 4-chloro-N’-benzoylbenzohydrazide
  • 4-chloro-N’-butanoylbenzohydrazide

Uniqueness

4-chloro-N’-hexanoylbenzohydrazide is unique due to the presence of the hexanoyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-N'-hexanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-3-4-5-12(17)15-16-13(18)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXLKKASGOXAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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